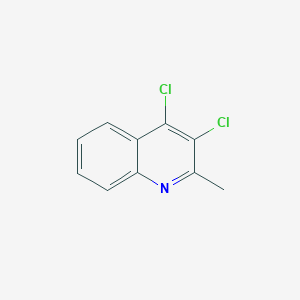
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is a chemical compound with the molecular formula C8H16N2O3 It is known for its unique structure, which includes a morpholine ring attached to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with N-(4-morpholinomethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-(4-piperidinyl)-, ethyl ester
- Carbamic acid, N-(4-pyrrolidinyl)-, ethyl ester
- Carbamic acid, N-(4-azepanyl)-, ethyl ester
Uniqueness
Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This makes it distinct from other carbamate compounds and allows for unique interactions with molecular targets.
Properties
CAS No. |
58050-49-0 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl N-(morpholin-4-ylmethyl)carbamate |
InChI |
InChI=1S/C8H16N2O3/c1-2-13-8(11)9-7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11) |
InChI Key |
LFBJNHCQHSVJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


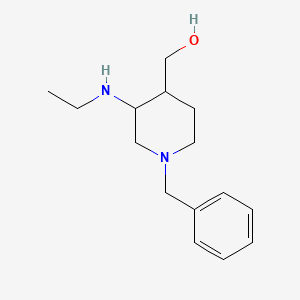
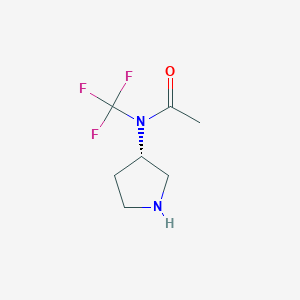
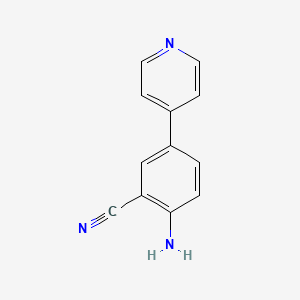



![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)

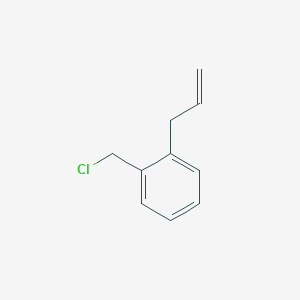

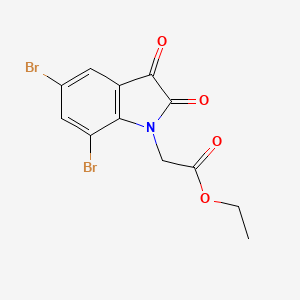

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
